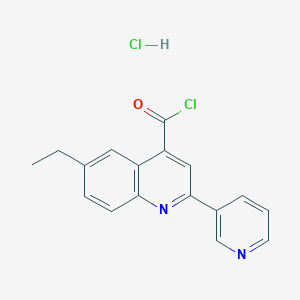

6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Descripción

Propiedades

IUPAC Name |

6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O.ClH/c1-2-11-5-6-15-13(8-11)14(17(18)21)9-16(20-15)12-4-3-7-19-10-12;/h3-10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMBJDYTSSMRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound with potential biological activities, particularly in the fields of antibacterial and antifungal research. Its molecular formula is with a molecular weight of approximately 333.2 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant antibacterial and antifungal activities. The following table summarizes the minimum inhibitory concentrations (MICs) of related compounds against various bacterial strains:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3k | Staphylococcus aureus | 3.90 |

| 3k | MRSA (ATCC 43300) | <1 |

| 3d | Candida albicans | 7.80 |

| 3k | Escherichia coli | Not active |

The compound 3k , a structural analogue, demonstrated potent activity against both standard and resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent .

The biological activity of quinoline derivatives is often attributed to their ability to inhibit key bacterial processes. For instance, they may interfere with bacterial cell wall synthesis or disrupt protein synthesis pathways. The presence of the pyridine moiety in this compound could enhance its interaction with bacterial ribosomes or other cellular targets, leading to effective growth inhibition .

Case Studies

- Antibacterial Activity Against MRSA : A study highlighted that compound 3k exhibited an MIC value of less than 1 µg/mL against MRSA, showcasing its potential as a candidate for treating infections caused by antibiotic-resistant bacteria .

- Fungal Inhibition : In vitro tests showed that certain quinoline derivatives exhibited moderate antifungal activity against Candida albicans. The compound's structural features may contribute to its efficacy against fungal pathogens .

Research Findings

A comprehensive evaluation of various alkaloids has demonstrated that compounds structurally similar to this compound possess diverse biological activities. For example, studies have shown that modifications in the quinoline structure can lead to enhanced antibacterial potency and selectivity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include quinoline derivatives with variations in substituents at the 2- and 6-positions. Below is a comparative analysis based on substituent effects:

Crystallographic and Stability Considerations

Quinoline derivatives often exhibit distinct crystal packing behaviors. For instance, the 6-chloro quinoline analog () forms hydrogen-bonded chains along the b-axis, stabilized by C–H⋯π interactions.

Research Findings and Limitations

- Biological Activity: No direct data on the target compound’s bioactivity is provided.

- Commercial Availability : The discontinuation of the furyl analog () underscores challenges in commercial scalability, which may also apply to the pyridinyl variant .

Métodos De Preparación

Formation of the Quinoline Core

The quinoline scaffold, a bicyclic aromatic heterocycle, is typically synthesized by classical methods such as:

- Skraup Synthesis : Condensation of aniline derivatives with glycerol and an oxidizing agent under acidic conditions.

- Friedländer Synthesis : Condensation of 2-aminobenzaldehyde with ketones or aldehydes.

- Pfitzinger Reaction : Reaction of isatin with ketones in the presence of base.

These methods provide the quinoline nucleus substituted at various positions, including the 4-position where the carboxylic acid or its derivatives will be introduced.

Conversion to Quinoline-4-carbonyl Chloride

The key functional group transformation is the conversion of the quinoline-4-carboxylic acid derivative to the corresponding carbonyl chloride :

- The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.

- The reaction is typically performed under reflux or at controlled temperatures (0–5°C) to minimize side reactions.

- Anhydrous solvents such as dichloromethane or toluene are preferred to prevent hydrolysis of the acid chloride.

- The resulting carbonyl chloride is reactive and sensitive to moisture, thus requiring careful handling.

Formation of the Hydrochloride Salt

To enhance stability and solubility, the carbonyl chloride intermediate is converted into its hydrochloride salt :

- Treatment with hydrochloric acid (HCl), often in an ether or other suitable solvent, results in the formation of the hydrochloride salt.

- This salt form is more stable for storage and handling and is often preferred for subsequent synthetic or biological applications.

Industrial and Laboratory Scale Considerations

- Scale-up involves optimization of reaction parameters such as temperature, solvent choice, reagent stoichiometry, and purification methods to maximize yield and purity.

- Use of continuous flow reactors and green chemistry principles are increasingly employed to improve efficiency and reduce environmental impact.

- Purification typically involves recrystallization or column chromatography to remove unreacted starting materials and side products.

Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Notes/Challenges | Typical Yield Range |

|---|---|---|---|

| Quinoline core synthesis | Skraup/Friedländer/Pfitzinger methods | Regioselectivity and reaction control | 60–75% |

| Pyridin-3-yl introduction | Suzuki-Miyaura coupling (Pd catalyst) | Requires halogenated quinoline precursor | 70–90% |

| Conversion to acid chloride | Thionyl chloride or oxalyl chloride, reflux or 0–5°C, anhydrous solvent | Moisture sensitivity, side reactions | 80–90% |

| Hydrochloride salt formation | Treatment with HCl in ether or suitable solvent | Crystallization purity | >95% |

Research Findings and Catalytic Innovations

Recent studies have explored novel catalytic systems to improve the synthesis of quinoline derivatives and related carboxylic acids:

- Ionically tagged magnetic nanoparticles with urea linkers have been developed as reusable catalysts for the synthesis of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions, achieving high yields and facilitating catalyst recovery.

- The catalytic process involves an anomeric-based oxidation mechanism, which may be adapted to synthesize quinoline derivatives with various aryl or heteroaryl substituents, potentially including pyridin-3-yl groups.

- Optimization of reaction temperature (around 80°C) and catalyst loading (ca. 10 mg for lab scale) under solvent-free conditions provides efficient synthesis routes with minimal waste.

Analytical Confirmation

- Structural confirmation of the synthesized compound is performed using Nuclear Magnetic Resonance (NMR) spectroscopy , including ^1H and ^13C NMR, which reveal characteristic chemical shifts for the quinoline and pyridine protons and carbons.

- Additional techniques such as Fourier-transform infrared spectroscopy (FT-IR) and mass spectrometry are used to confirm functional groups and molecular weight.

- Purity and identity are further verified by melting point determination and elemental analysis.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride?

To synthesize this compound, researchers should focus on:

- Quinoline Core Formation : Use Friedländer or Pfitzinger reactions to construct the quinoline backbone, introducing the pyridin-3-yl group via Suzuki-Miyaura coupling .

- Carbonyl Chloride Introduction : React the quinoline-4-carboxylic acid intermediate with oxalyl chloride (or thionyl chloride) under anhydrous conditions, followed by HCl treatment to form the hydrochloride salt .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via TLC and HPLC (>95% purity threshold) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- 1H/13C NMR : Confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, ethyl group signals at δ 1.2–1.4 ppm) .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~358) and isotopic patterns consistent with Cl and N atoms .

- X-Ray Crystallography : Resolve ambiguity in stereochemistry or crystal packing, particularly for the hydrochloride salt form (requires single crystals grown via slow evaporation in DMSO/water) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields reported for this compound?

Discrepancies often arise from:

- Reagent Quality : Impurities in starting materials (e.g., 3-pyridinylboronic acid) reduce coupling efficiency. Use freshly distilled oxalyl chloride and anhydrous solvents .

- Reaction Monitoring : Implement in-situ FTIR to track carbonyl chloride formation (C=O stretch at ~1750 cm⁻¹) and optimize reaction time .

- Comparative Studies : Replicate literature protocols under controlled conditions (e.g., inert atmosphere, −10°C for acyl chloride stability) and publish standardized yield calculations .

Q. What strategies mitigate hydrolysis of the carbonyl chloride group during downstream applications?

- Moisture Control : Conduct reactions under argon/nitrogen with molecular sieves. Use aprotic solvents (e.g., THF, DCM) .

- Low-Temperature Storage : Store the compound at −20°C in sealed, desiccated vials to minimize contact with ambient humidity .

- In Situ Derivatization : React the carbonyl chloride immediately with amines (e.g., to form amides) or alcohols (for esters) to bypass isolation steps .

Q. How does the pyridin-3-yl substituent influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The pyridinyl group enhances electron-deficient character at the quinoline C4 position, facilitating nucleophilic acyl substitution.

- Steric Hindrance : Substituent orientation may slow reactions with bulky nucleophiles (e.g., tert-butylamine). Computational modeling (DFT) can predict reactivity hotspots .

- Catalyst Compatibility : Use Pd(PPh3)4 or XPhos catalysts for Suzuki couplings involving boronic acids, as demonstrated in analogous quinoline derivatives .

Methodological Considerations for Data Contradictions

Q. Conflicting Solubility Data in Polar vs. Nonpolar Solvents

- Issue : Some studies report solubility in DMSO, while others note precipitation in aqueous buffers.

- Resolution : Perform systematic solubility tests (e.g., shake-flask method) at pH 1–14. The hydrochloride salt likely dissolves in polar aprotic solvents (DMSO, DMF) but precipitates in water due to ion pairing .

Q. Discrepancies in Melting Point Ranges

- Root Cause : Polymorphism or residual solvent in crystallized products.

- Solution : Use differential scanning calorimetry (DSC) to identify phase transitions and compare with literature (e.g., similar quinoline derivatives melt at 180–200°C) .

Key Data for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.